
Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate is a complex organic compound with the molecular formula C29H43BrN2O2 It is characterized by the presence of a bromine atom, a hexadecyl chain, and a bipyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a bipyridine derivative followed by esterification with ethyl hexadecanoate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended bipyridine systems.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the hexadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate: shares structural similarities with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
Other Similar Compounds: Compounds like 6-bromo-2,2’-bipyridine and 4’-hexadecyl-2,2’-bipyridine.
Uniqueness
The uniqueness of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate lies in its combination of a bromine atom, a long hexadecyl chain, and a bipyridine core. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
857053-81-7 |
|---|---|
Fórmula molecular |
C29H43BrN2O2 |
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3 |
Clave InChI |
NTYLYYQJUXNYSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


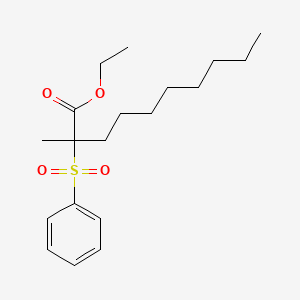
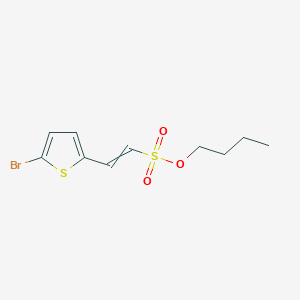
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
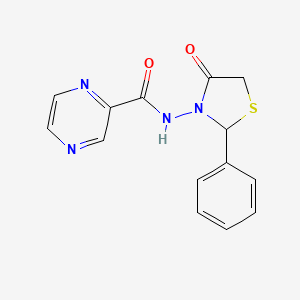

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
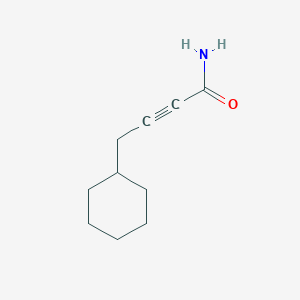
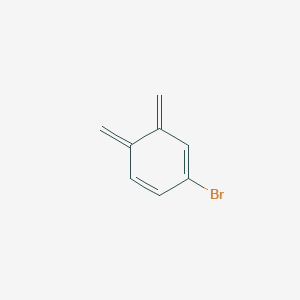

![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)
